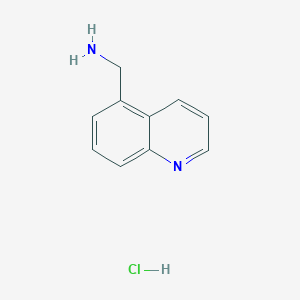

1-Quinolin-5-yl-methylamine hydrochloride

Description

BenchChem offers high-quality 1-Quinolin-5-yl-methylamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Quinolin-5-yl-methylamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

quinolin-5-ylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2.ClH/c11-7-8-3-1-5-10-9(8)4-2-6-12-10;/h1-6H,7,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSVBCYBGVYQEJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CC=NC2=C1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40718258 | |

| Record name | 1-(Quinolin-5-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187931-81-2 | |

| Record name | 1-(Quinolin-5-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1-Quinolin-5-yl-methylamine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the essential physical properties of 1-Quinolin-5-yl-methylamine hydrochloride (CAS No: 1187931-81-2), a key building block in contemporary drug discovery and development.[1][2][3] Tailored for researchers, scientists, and professionals in the pharmaceutical and life sciences sectors, this document outlines the methodologies for determining critical physicochemical parameters. While specific experimental data for this compound is not extensively published, this guide furnishes detailed, field-proven protocols for the evaluation of its identity, purity, and stability. The causality behind experimental choices is elucidated to empower researchers in their laboratory investigations. This guide addresses the existing ambiguity in literature regarding the hydrochloride salt form and focuses on the monohydrochloride, while acknowledging the reported dihydrochloride.

Introduction and Structural Elucidation

1-Quinolin-5-yl-methylamine hydrochloride is a pivotal intermediate in the synthesis of a variety of bioactive molecules. Its quinoline moiety is a well-established pharmacophore found in numerous therapeutic agents. A critical point of clarification is the existence of both a monohydrochloride (C₁₀H₁₀N₂·HCl) and a dihydrochloride (C₁₀H₁₀N₂·2HCl) form reported in the literature, with distinct CAS numbers and molecular weights. This guide will primarily focus on the monohydrochloride, CAS: 1187931-81-2.[1][2][3]

Chemical Identity

| Property | Value | Source |

| Chemical Name | 1-Quinolin-5-yl-methylamine hydrochloride | [1] |

| Synonyms | Quinolin-5-ylmethanamine hydrochloride | [4] |

| CAS Number | 1187931-81-2 | [1][2][3] |

| Molecular Formula | C₁₀H₁₁ClN₂ (or C₁₀H₁₀N₂·HCl) | [1][3] |

| Molecular Weight | 194.66 g/mol | [3] |

| Appearance | Solid, Off-white to yellow crystalline powder | - |

| Purity | ≥ 95% | [1] |

Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of 1-Quinolin-5-yl-methylamine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the hydrogen environments in the molecule. For quinoline derivatives, the aromatic protons typically appear in the downfield region of the spectrum.[5][6][7]

Expected ¹H NMR Spectral Features:

-

Quinoline Protons: A series of multiplets in the aromatic region (typically δ 7.0-9.0 ppm). The specific chemical shifts and coupling constants will be influenced by the position of the methylamine substituent.

-

Methylamine Protons: The methylene (-CH₂-) protons adjacent to the quinoline ring and the amine group will likely appear as a singlet or a multiplet, depending on the solvent and proton exchange. The amine protons (-NH₃⁺) may appear as a broad singlet.

-

Solvent: Deuterated solvents such as DMSO-d₆ or D₂O are commonly used. In D₂O, the amine protons will exchange with deuterium and their signal will disappear.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 1-Quinolin-5-yl-methylamine hydrochloride in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum.

-

Analysis: Integrate the peaks to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the molecule.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For amine hydrochlorides, characteristic vibrational bands are expected.[8][9][10][11][12]

Expected FT-IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Expected Appearance |

| 3400-3250 | N-H stretch (primary amine salt) | Broad |

| 3000-2850 | C-H stretch (aromatic and aliphatic) | Medium to strong |

| 1625-1560 | N-H bend (primary amine salt) | Medium |

| ~1600, ~1500 | C=C and C=N stretch (quinoline ring) | Sharp, medium to strong |

| 1335-1250 | C-N stretch (aromatic amine) | Medium to strong |

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands and correlate them to the functional groups of 1-Quinolin-5-yl-methylamine hydrochloride.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For quinoline derivatives, fragmentation often involves the quinoline ring system.[13][14][15][16][17]

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): The peak corresponding to the free base (C₁₀H₁₀N₂) at m/z 158.

-

Major Fragments: Loss of the methylamine group or fragmentation of the quinoline ring.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce the sample via a direct insertion probe or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Scan a suitable mass-to-charge (m/z) range to detect the molecular ion and fragment ions.

-

Data Analysis: Interpret the resulting mass spectrum to confirm the molecular weight and deduce the fragmentation pathways.

Physicochemical Properties

Melting Point

The melting point is a crucial indicator of purity. For a pure crystalline solid, the melting range is typically narrow.

Experimental Protocol: Melting Point Determination [18][19][20][21]

-

Sample Preparation: Finely powder a small amount of the crystalline solid. Pack the powder into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Use a calibrated melting point apparatus.

-

Measurement: Heat the sample at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

-

Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Solubility

Solubility is a critical parameter for drug development, influencing bioavailability and formulation. The "shake-flask" method is a widely accepted technique for determining equilibrium solubility.[22][23][24][25]

Experimental Protocol: Shake-Flask Solubility Determination

-

Preparation: Add an excess amount of 1-Quinolin-5-yl-methylamine hydrochloride to a known volume of the desired solvent (e.g., water, ethanol, buffer solutions at various pH values) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Analysis: Determine the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as UV-Vis spectroscopy or HPLC.

-

Calculation: Express the solubility in terms of mg/mL or mol/L.

Dissociation Constant (pKa)

The pKa value is essential for understanding the ionization state of a compound at different pH values, which affects its solubility, absorption, and other properties.

Experimental Protocol: pKa Determination (Potentiometric Titration)

-

Solution Preparation: Prepare a solution of the compound of known concentration in water or a co-solvent system.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer regions in the titration curve.

Solid-State Properties and Stability

Hygroscopicity

Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere. It is a critical parameter for formulation, packaging, and storage.[][27][28][29][30]

Experimental Protocol: Gravimetric Sorption Analysis (GSA)

-

Instrumentation: Use a dynamic vapor sorption (DVS) analyzer.

-

Sample Preparation: Place a small, accurately weighed amount of the sample in the instrument.

-

Methodology: Expose the sample to a range of controlled relative humidity (RH) levels at a constant temperature. The instrument continuously measures the change in mass as the sample absorbs or desorbs water.

-

Data Analysis: Generate a sorption-desorption isotherm by plotting the change in mass versus RH. This provides a detailed profile of the compound's hygroscopic behavior.

Polymorphism

Polymorphism refers to the ability of a solid material to exist in more than one crystalline form. Different polymorphs can have different physical properties, including solubility and stability.[31][32][33][34]

Screening for Polymorphism:

Polymorphism can be investigated by recrystallizing the compound from a variety of solvents under different conditions (e.g., temperature, evaporation rate). The resulting solid forms can be analyzed using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).

Chemical Stability

The stability of an active pharmaceutical ingredient (API) is crucial for ensuring its safety and efficacy. Amine hydrochlorides are generally more stable than their free base counterparts.[35][36][37][38]

Forced Degradation Studies:

To assess the intrinsic stability of the molecule, forced degradation studies are performed under various stress conditions:

-

Acid/Base Hydrolysis: Exposure to acidic and basic solutions at elevated temperatures.

-

Oxidation: Treatment with an oxidizing agent (e.g., hydrogen peroxide).

-

Thermal Stress: Heating the solid material.

-

Photostability: Exposure to light.

The degradation products are then identified and quantified using a stability-indicating analytical method, typically HPLC.

Safety and Handling

Based on available safety data sheets, 1-Quinolin-5-yl-methylamine hydrochloride is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[23]

Hazard Statements: H302, H315, H319, H332, H335

Precautionary Measures:

-

Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Handle in a well-ventilated area or a fume hood.

-

Avoid inhalation of dust.

-

Wash hands thoroughly after handling.

Conclusion

This technical guide provides a framework for the comprehensive physical characterization of 1-Quinolin-5-yl-methylamine hydrochloride. While specific experimental values for many properties are not yet established in the public domain, the protocols and theoretical considerations presented herein offer a robust starting point for researchers. A thorough understanding of these physical properties is paramount for the successful development of new therapeutic agents derived from this versatile chemical scaffold.

Visualizations

Workflow for Physicochemical Characterization

Caption: Workflow for the comprehensive physicochemical characterization.

Decision Tree for Salt Form Identification

Caption: Decision tree for identifying the hydrochloride salt form.

References

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. ivychem.com [ivychem.com]

- 3. 1187931-81-2|1-Quinolin-5-yl-methylamine hydrochloride|BLD Pharm [bldpharm.com]

- 4. Quinolin-5-ylmethanamine,hydrochloride price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]

- 5. repository.uncw.edu [repository.uncw.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. chempap.org [chempap.org]

- 15. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. cdnsciencepub.com [cdnsciencepub.com]

- 18. SSERC | Melting point determination [sserc.org.uk]

- 19. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 20. davjalandhar.com [davjalandhar.com]

- 21. thinksrs.com [thinksrs.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. lup.lub.lu.se [lup.lub.lu.se]

- 24. pharmatutor.org [pharmatutor.org]

- 25. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 27. alfachemic.com [alfachemic.com]

- 28. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 29. asiapharmaceutics.info [asiapharmaceutics.info]

- 30. researchgate.net [researchgate.net]

- 31. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 32. Diclofenac Salts. V. Examples of Polymorphism among Diclofenac Salts with Alkyl-hydroxy Amines Studied by DSC and HSM - PMC [pmc.ncbi.nlm.nih.gov]

- 33. WO2020172584A1 - Solid polymorphs of a flna-binding compound and its hydrochloride salts - Google Patents [patents.google.com]

- 34. researchgate.net [researchgate.net]

- 35. pdf.benchchem.com [pdf.benchchem.com]

- 36. theses.gla.ac.uk [theses.gla.ac.uk]

- 37. Amine hydrochloride salts : a problem in polyurethane synthesis - Enlighten Theses [theses.gla.ac.uk]

- 38. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Quinolin-5-yl-methylamine Hydrochloride: A Key Building Block in Targeted Protein Degradation

This guide provides a comprehensive technical overview of 1-Quinolin-5-yl-methylamine hydrochloride, a pivotal chemical entity in modern drug discovery. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into its chemical structure, synthesis, and critical applications, with a particular focus on its role as a foundational component in the burgeoning field of targeted protein degradation.

Introduction: The Significance of the Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2] Its rigid structure and versatile functionalization potential make it an ideal building block for designing molecules that can interact with specific biological targets. In recent years, the quinoline motif has gained significant attention in the development of Proteolysis-Targeting Chimeras (PROTACs), a revolutionary therapeutic modality that hijacks the cell's natural protein disposal machinery to eliminate disease-causing proteins.[3][4]

1-Quinolin-5-yl-methylamine hydrochloride serves as a crucial intermediate in the synthesis of these complex therapeutic agents. Its primary amine handle allows for the straightforward attachment of linkers, which are essential for connecting the quinoline moiety to a ligand that binds the target protein. This guide will elucidate the structural characteristics, synthesis, and strategic application of this important compound.

Chemical Structure and Physicochemical Properties

1-Quinolin-5-yl-methylamine hydrochloride is the hydrochloride salt of the parent amine, 1-(quinolin-5-yl)methanamine. The addition of hydrochloric acid enhances the compound's stability and solubility in aqueous media, which is advantageous for various synthetic and biological applications.

Table 1: Physicochemical Properties of 1-Quinolin-5-yl-methylamine Hydrochloride

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₀N₂ · HCl | [5] |

| Molecular Weight | 194.66 g/mol | [5] |

| CAS Number | 1187931-81-2 | [5] |

| Appearance | Off-white to yellow crystalline powder/solid | [6] |

| Storage Conditions | Inert atmosphere, 2-8°C | [5] |

Below is a diagram illustrating the chemical structure of 1-Quinolin-5-yl-methylamine hydrochloride.

Caption: Chemical structure of 1-Quinolin-5-yl-methylamine hydrochloride.

Synthesis of 1-Quinolin-5-yl-methylamine Hydrochloride

The synthesis of 1-Quinolin-5-yl-methylamine hydrochloride is typically achieved through a two-step process starting from a suitable quinoline precursor. The key steps involve the formation of quinoline-5-carbaldehyde followed by reductive amination.

Step 1: Synthesis of Quinoline-5-carbaldehyde

The precursor, quinoline-5-carbaldehyde, can be synthesized via several established methods, such as the Vilsmeier-Haack reaction on an activated quinoline derivative.[6] This reaction introduces a formyl group onto the quinoline ring system.

Experimental Protocol: Vilsmeier-Haack Formylation of a Quinoline Derivative [7]

-

To a solution of dry chloroform and dry N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃) is added dropwise at 0°C, and the mixture is stirred for one hour to generate the Vilsmeier reagent.

-

The chosen quinoline precursor is then added to the reaction mixture.

-

The resulting mixture is brought to a gentle reflux for several hours.

-

The reaction is quenched by the addition of crushed ice and neutralized with an aqueous solution of a weak base, such as sodium carbonate, to a pH of 6-7.

-

The product, quinoline-5-carbaldehyde, is then extracted with an organic solvent and purified using standard techniques like column chromatography.

The causality behind these choices lies in the reactivity of the reagents. The Vilsmeier reagent is a potent electrophile that attacks the electron-rich quinoline ring. The choice of a quinoline starting material with electron-donating groups can enhance the reaction's efficiency and regioselectivity.

Caption: Workflow for the synthesis of quinoline-5-carbaldehyde.

Step 2: Reductive Amination to 1-Quinolin-5-yl-methylamine

The final step in the synthesis is the conversion of the aldehyde to the primary amine via reductive amination. This is a robust and widely used transformation in organic synthesis.[8][9]

Experimental Protocol: Reductive Amination of Quinoline-5-carbaldehyde [8][9]

-

Quinoline-5-carbaldehyde is dissolved in a suitable solvent, such as methanol or ethanol.

-

An ammonia source, typically aqueous ammonia or ammonium acetate, is added to the solution.

-

A reducing agent is then introduced. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred due to their mildness and selectivity for the imine intermediate over the starting aldehyde.

-

The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is worked up by quenching any remaining reducing agent and extracting the product.

-

The free amine is then treated with a solution of hydrochloric acid in an organic solvent (e.g., HCl in diethyl ether or dioxane) to precipitate the hydrochloride salt.

-

The resulting solid, 1-Quinolin-5-yl-methylamine hydrochloride, is collected by filtration and dried.

The choice of a mild reducing agent is critical to prevent the reduction of the starting aldehyde before the imine is formed. The acidic conditions often employed in this reaction facilitate the formation of the iminium ion, which is more susceptible to reduction.

Caption: Workflow for the synthesis of the final product.

Spectroscopic Characterization

While specific, publicly available spectra for 1-Quinolin-5-yl-methylamine hydrochloride are scarce, its structure can be unequivocally confirmed using standard spectroscopic techniques. The expected spectral features are outlined below based on the known characteristics of the quinoline and methylamine moieties.

Table 2: Expected Spectroscopic Data for 1-Quinolin-5-yl-methylamine Hydrochloride

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons of the quinoline ring system (typically in the range of 7.0-9.0 ppm).- A singlet or AB quartet for the benzylic methylene (-CH₂-) protons (around 4.0-4.5 ppm).- A broad singlet for the ammonium (-NH₃⁺) protons (variable, often downfield). |

| ¹³C NMR | - Aromatic carbons of the quinoline ring (typically 120-150 ppm).- The benzylic carbon (-CH₂-) signal (around 40-50 ppm). |

| FTIR | - N-H stretching vibrations of the ammonium group (broad band around 3000 cm⁻¹).- C-H stretching of the aromatic and aliphatic groups (around 3100-2800 cm⁻¹).- C=C and C=N stretching of the quinoline ring (1600-1450 cm⁻¹). |

| Mass Spec. | - A molecular ion peak corresponding to the free base (C₁₀H₁₀N₂) at m/z ≈ 158.08. |

Application in Targeted Protein Degradation: A PROTAC Building Block

The primary utility of 1-Quinolin-5-yl-methylamine hydrochloride in contemporary drug discovery is as a building block for the synthesis of PROTACs.[3][4] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.

Sources

- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 2. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. achmem.com [achmem.com]

- 6. jocpr.com [jocpr.com]

- 7. connectsci.au [connectsci.au]

- 8. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. d-nb.info [d-nb.info]

An In-Depth Technical Guide to 1-Quinolin-5-yl-methylamine Hydrochloride: A Versatile Scaffold for Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 1-Quinolin-5-yl-methylamine hydrochloride (CAS Number: 1187931-81-2), a heterocyclic building block with significant potential in medicinal chemistry and drug development. This document delves into the physicochemical properties, synthesis strategies, and established and prospective applications of this compound, with a particular focus on its relevance to neurodegenerative diseases, oncology, and emerging therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs). This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural and functional attributes of the quinoline scaffold in their research endeavors.

Introduction: The Quinoline Moiety as a Privileged Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry.[1] Its rigid, planar structure and the presence of a nitrogen heteroatom provide a versatile scaffold for interacting with a wide array of biological targets.[2] Quinoline derivatives are found in numerous natural products and have been successfully developed into FDA-approved drugs for a range of indications, including cancer, malaria, and infectious diseases.[3] The inherent biological activity of the quinoline nucleus, combined with its synthetic tractability, makes it a "privileged structure" in the design of novel therapeutics.[1]

1-Quinolin-5-yl-methylamine hydrochloride, as a derivative of this important scaffold, presents a strategic entry point for the synthesis of diverse compound libraries. The primary amine functionality at the 5-position serves as a versatile handle for further chemical modifications, allowing for the exploration of structure-activity relationships and the optimization of pharmacokinetic and pharmacodynamic properties.

Physicochemical Properties and Structural Elucidation

A clear understanding of the physicochemical properties of 1-Quinolin-5-yl-methylamine hydrochloride is essential for its effective use in research and development.

Table 1: Physicochemical Properties of 1-Quinolin-5-yl-methylamine Hydrochloride and Related Forms

| Property | 1-Quinolin-5-yl-methylamine hydrochloride | (Quinolin-5-yl)methanamine (Free Base) |

| CAS Number | 1187931-81-2 | 58123-57-2 |

| Molecular Formula | C₁₀H₁₁ClN₂ | C₁₀H₁₀N₂ |

| Molecular Weight | 194.66 g/mol | 158.20 g/mol [4] |

| Appearance | Solid | White powder[5] |

| Purity | ≥95% | ≥95%[5] |

| Storage | 2-8°C, under inert gas | 2-8°C[5] |

Note on CAS Numbers: It is important for researchers to be aware of the different CAS numbers associated with this molecule. CAS 1187931-81-2 specifically refers to the hydrochloride salt, while CAS 58123-57-2 is often used for the free base, (Quinolin-5-yl)methanamine. Depending on the synthetic route and intended application, either form may be encountered or prepared. The hydrochloride salt generally offers improved solubility in aqueous media and enhanced stability.

Spectral Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the quinoline ring protons in the aromatic region (typically between 7.0 and 9.0 ppm). The benzylic protons of the methylamine group would likely appear as a singlet or a multiplet (depending on coupling to the amine proton) in the range of 4.0-4.5 ppm. The amine protons would be observed as a broad singlet, with its chemical shift being solvent-dependent.

-

¹³C NMR: The carbon NMR would display ten distinct signals corresponding to the carbon atoms of the quinoline ring and the methylamine side chain. The aromatic carbons would resonate in the downfield region (120-150 ppm), while the benzylic carbon would be found further upfield.

-

Mass Spectrometry: The mass spectrum (ESI+) would be expected to show a prominent peak for the molecular ion of the free base at m/z 159.09 [M+H]⁺.

Synthesis of the Quinoline Scaffold

The synthesis of quinoline derivatives is well-established in the chemical literature, with several named reactions providing versatile routes to this scaffold.[6] The choice of synthetic strategy often depends on the desired substitution pattern and the availability of starting materials.

Classical Synthetic Routes

Several classical methods can be adapted for the synthesis of the 5-substituted quinoline core:

-

Skraup Synthesis: This method involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. For a 5-substituted quinoline, a meta-substituted aniline would be the logical starting material.

-

Doebner-von Miller Reaction: An α,β-unsaturated carbonyl compound reacts with an aniline in the presence of an acid catalyst. This method offers flexibility in the substitution pattern of the resulting quinoline.

-

Friedländer Synthesis: This involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.

Proposed Synthetic Protocol for (Quinolin-5-yl)methanamine

A plausible and efficient laboratory-scale synthesis of the free base, (Quinolin-5-yl)methanamine, can be envisioned starting from 5-nitroquinoline. This multi-step synthesis provides a reliable pathway to the target compound.

Experimental Protocol: Synthesis of (Quinolin-5-yl)methanamine

-

Reduction of 5-Nitroquinoline: 5-nitroquinoline is reduced to 5-aminoquinoline. This can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid, or through catalytic hydrogenation (e.g., H₂, Pd/C).

-

Sandmeyer Reaction: The resulting 5-aminoquinoline is converted to 5-cyanoquinoline via a Sandmeyer reaction. This involves diazotization of the amine with sodium nitrite and hydrochloric acid, followed by reaction with a copper(I) cyanide solution.

-

Reduction of the Nitrile: The 5-cyanoquinoline is then reduced to the primary amine, (Quinolin-5-yl)methanamine. A strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent is typically effective for this transformation.

-

Formation of the Hydrochloride Salt: To obtain 1-Quinolin-5-yl-methylamine hydrochloride, the free base is dissolved in a suitable organic solvent (e.g., diethyl ether, methanol) and treated with a solution of hydrochloric acid (e.g., HCl in ether or concentrated aqueous HCl). The hydrochloride salt will precipitate and can be collected by filtration.

Caption: Proposed synthetic pathway to 1-Quinolin-5-yl-methylamine hydrochloride.

Applications and Biological Relevance

The true value of 1-Quinolin-5-yl-methylamine hydrochloride lies in its potential as a starting material for the synthesis of novel bioactive molecules. The quinoline core, coupled with the reactive primary amine, allows for its incorporation into a wide range of molecular architectures.

Neurodegenerative Diseases

Quinoline derivatives have shown significant promise in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[7][8] The mechanisms of action are often multi-faceted and can include:

-

Enzyme Inhibition: The quinoline scaffold can be elaborated to target key enzymes implicated in neurodegeneration. For instance, derivatives have been designed as inhibitors of Acetylcholinesterase (AChE), which is a primary target in Alzheimer's therapy.[9]

-

Antioxidant Properties: Oxidative stress is a major contributor to neuronal damage. The quinoline ring system can be functionalized to possess radical scavenging and antioxidant properties.[7]

-

Metal Chelation: Dysregulation of metal ion homeostasis is linked to protein aggregation in neurodegenerative diseases. Certain quinoline derivatives can act as metal chelators, potentially mitigating these pathological processes.

Oncology

The quinoline scaffold is present in several approved anticancer drugs, and research into new quinoline-based oncology agents is highly active.[1] Their mechanisms of action are diverse and include:

-

Kinase Inhibition: Many quinoline derivatives have been developed as inhibitors of protein kinases, which are crucial regulators of cell growth and proliferation.[10]

-

DNA Intercalation and Topoisomerase Inhibition: The planar nature of the quinoline ring allows it to intercalate into DNA, disrupting DNA replication and transcription. Some derivatives also inhibit topoisomerases, enzymes essential for DNA topology.[11]

-

Inhibition of DNA Methyltransferases (DNMTs): Recent studies have highlighted the potential of quinoline-based compounds as inhibitors of DNMTs.[12] A 2024 study demonstrated that quinoline analogs with methylamine substituents can inhibit human DNMT1, suggesting a role for compounds like 1-Quinolin-5-yl-methylamine hydrochloride in the development of new epigenetic therapies.[12]

Emerging Therapeutic Modalities: PROTACs

Proteolysis Targeting Chimeras (PROTACs) are a novel therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. A PROTAC is a heterobifunctional molecule consisting of a ligand that binds to a target protein, a ligand that binds to an E3 ubiquitin ligase, and a linker connecting the two.

The structure of 1-Quinolin-5-yl-methylamine hydrochloride makes it an ideal building block for PROTAC synthesis. The quinoline moiety can be derivatized to serve as the target protein ligand (or "warhead"), while the methylamine group provides a convenient attachment point for a linker, which can then be connected to an E3 ligase ligand.

Caption: The mechanism of action of a PROTAC, for which 1-Quinolin-5-yl-methylamine hydrochloride is a potential building block.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 1-Quinolin-5-yl-methylamine hydrochloride. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier. General safety recommendations include:

-

Use in a well-ventilated area or a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

Conclusion

1-Quinolin-5-yl-methylamine hydrochloride is a strategically important building block for modern drug discovery. Its quinoline core provides a foundation with proven biological relevance, while the primary amine handle offers synthetic versatility. The potential applications of this compound and its derivatives span a wide range of therapeutic areas, from neurodegenerative diseases and oncology to the cutting-edge field of targeted protein degradation. As research continues to uncover the full potential of the quinoline scaffold, compounds like 1-Quinolin-5-yl-methylamine hydrochloride will undoubtedly play a crucial role in the development of the next generation of medicines.

References

-

ENAO Chemical Co, Limited. (n.d.). Quinolin-5-ylmethanamine CAS NO.58123-57-2. LookChem. Retrieved from [Link]

-

ChemBK. (n.d.). 1-(Quinolin-5-yl)methanamine. Retrieved from [Link]

-

Panchal, D., & Vaghela, H. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives. Oriental Journal of Chemistry, 39(3), 546-567. Retrieved from [Link]

-

PubChem. (n.d.). (Quinolin-5-yl)methanamine. National Center for Biotechnology Information. Retrieved from [Link]

-

Panchal, D., & Vaghela, H. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives. Semantic Scholar. Retrieved from [Link]

-

PubChem. (n.d.). 5-(Aminomethyl)quinolin-8-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

Mahantheshappa, H. K., et al. (2021). Synthesis, antimicrobial, antioxidant, and ADMET studies of quinoline derivatives. European Journal of Chemistry, 12(1), 37-44. Retrieved from [Link]

-

Abdel-Wahab, B. F., et al. (2018). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 23(11), 2866. Retrieved from [Link]

-

Zhou, Y., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. Cell Chemical Biology. Retrieved from [Link]

-

ResearchGate. (n.d.). Some of the most commonly found neurodegenerative diseases. Retrieved from [Link]

-

Zhou, Y., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. PubMed. Retrieved from [Link]

-

Wassila, S., et al. (2020). Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. Journal of Drug Designing and Medicinal Chemistry. Retrieved from [Link]

-

Shehab, W. S., et al. (2023). Current progress toward synthetic routes and medicinal significance of quinoline. Medicinal Chemistry Research, 32(12), 2443-2457. Retrieved from [Link]

-

International Journal of Fundamental and Applied Research. (n.d.). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. Retrieved from [Link]

- Google Patents. (n.d.). US11186547B2 - High-purity quinoline derivative and method for manufacturing same.

- Google Patents. (n.d.). US 2021/0238122 A1.

-

Ahmed, S., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. Retrieved from [Link]

-

Caraci, F., et al. (2021). The Involvement of Kynurenine Pathway in Neurodegenerative Diseases. Current Neuropharmacology, 19(8), 1290-1301. Retrieved from [Link]

-

Taha, M., et al. (2022). New quinoline-based triazole hybrid analogs as effective inhibitors of α-amylase and α-glucosidase: Preparation, in vitro evaluation, and molecular docking along with in silico studies. Journal of Molecular Structure, 1252, 132155. Retrieved from [Link]

-

Khan, I., et al. (2025). Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). Mini-Reviews in Medicinal Chemistry. Retrieved from [Link]

-

Wassila, S., et al. (2020). Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. Walsh Medical Media. Retrieved from [Link]

-

Google Patents. (n.d.). (12) Patent Application Publication (10) Pub. No.: US 2021/0238122 A1. Retrieved from [Link]

-

ResearchGate. (n.d.). Quinolines: Privileged Scaffolds for Developing New Anti‐neurodegenerative Agents. Retrieved from [Link]

-

ResearchGate. (n.d.). 15.4.5 Quinolinones and Related Systems (Update 2022). Retrieved from [Link]

- Google Patents. (n.d.). WO2007026916A1 - 1-heterocyclylsulfonyl, 2-aminomethyl, 5- (hetero-) aryl substituted 1-h-pyrrole derivatives as acid secretion inhibitors.

-

United States Patent and Trademark Office. (n.d.). Patent File Wrapper - Application Data. Open Data Portal. Retrieved from [Link]

-

Medwin Publishers. (2019). Synthesis of Benzo [f] Quinoline and its Derivatives: Mini Review. Retrieved from [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Current progress toward synthetic routes and medicinal significance of quinoline [ouci.dntb.gov.ua]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 4. (Quinolin-5-yl)methanamine | C10H10N2 | CID 12018693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Quinolin-5-ylmethanamine, CasNo.58123-57-2 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]

- 6. ijfmr.com [ijfmr.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. walshmedicalmedia.com [walshmedicalmedia.com]

- 10. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. New quinoline-based triazole hybrid analogs as effective inhibitors of α-amylase and α-glucosidase: Preparation, in vitro evaluation, and molecular docking along with in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Quinolin-5-yl-methylamine hydrochloride molecular weight

An In-depth Technical Guide: 1-Quinolin-5-yl-methylamine Hydrochloride

A Comprehensive Overview for Researchers and Drug Development Professionals

This guide provides a detailed technical overview of 1-Quinolin-5-yl-methylamine hydrochloride, a key heterocyclic building block in modern medicinal chemistry. We will delve into its fundamental physicochemical properties, plausible synthetic routes, critical quality control procedures, and its significant applications in the synthesis of novel therapeutic agents. This document is intended to serve as a practical resource for scientists engaged in pharmaceutical research and organic synthesis.

Core Chemical and Physical Properties

1-Quinolin-5-yl-methylamine hydrochloride is a versatile reagent valued for its quinoline core, a scaffold present in numerous biologically active compounds.[1][2] It is crucial to distinguish between the monohydrochloride and dihydrochloride forms of this compound, as they possess different molecular weights and CAS numbers. This guide primarily focuses on the monohydrochloride form, which is frequently utilized in synthetic applications.

A summary of the key quantitative data for both the monohydrochloride and the related dihydrochloride and free base forms is presented below for clarity and comparison.

| Property | 1-Quinolin-5-yl-methylamine Hydrochloride | 1-Quinolin-5-yl-methylamine Dihydrochloride | 1-Quinolin-5-yl-methylamine (Free Base) |

| Molecular Formula | C₁₀H₁₀N₂·HCl (or C₁₀H₁₁ClN₂)[3][4] | C₁₀H₁₀N₂·2HCl[5] | C₁₀H₁₀N₂[6] |

| Molecular Weight | 194.66 g/mol [4][7] | 231.12 g/mol [5] | 158.2 g/mol [6][8] |

| CAS Number | 1187931-81-2[3][4][9] | 58123-57-2[5] | 58123-57-2[6][10] |

| Appearance | Off-white to yellow crystalline powder/solid[5] | Off-white to yellow crystalline powder/solid[5] | Not specified |

| Typical Purity | ≥95%[3] | ≥95% (Assay)[5] | ≥97% (HPLC)[10] |

| Storage Conditions | 2-8°C, under inert gas[4][7] | Store at < -40 °C[5] | 4°C[10] |

The hydrochloride salt form enhances the compound's stability and solubility in certain solvents, making it more convenient to handle in a laboratory setting compared to the free base.[11] Proper storage under an inert atmosphere is recommended to prevent degradation.[4]

Caption: Key properties of 1-Quinolin-5-yl-methylamine HCl.

Synthesis, Characterization, and Quality Assurance

While multiple proprietary methods exist for the synthesis of quinoline derivatives, a common academic approach involves the reduction of a nitrile or an aldehyde.[12] A plausible, generalized synthetic pathway for 1-Quinolin-5-yl-methylamine is the reduction of 5-cyanoquinoline.

Plausible Synthetic Workflow:

-

Starting Material: 5-Cyanoquinoline.

-

Reduction: The nitrile group is reduced to a primary amine using a powerful reducing agent like Lithium Aluminium Hydride (LiAlH₄) in an anhydrous solvent such as Tetrahydrofuran (THF). This step must be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent the highly reactive LiAlH₄ from reacting with atmospheric moisture.

-

Workup: The reaction is carefully quenched with water and a base (e.g., NaOH solution) to neutralize the excess reagent and precipitate aluminum salts.

-

Extraction: The resulting free base, 1-Quinolin-5-yl-methylamine, is extracted from the aqueous layer using an organic solvent like dichloromethane or ethyl acetate.

-

Salt Formation: The purified free base is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol) and treated with a stoichiometric amount of hydrochloric acid (often as a solution in the solvent) to precipitate the desired hydrochloride salt.

-

Isolation: The resulting solid, 1-Quinolin-5-yl-methylamine hydrochloride, is isolated by filtration, washed with a cold solvent to remove impurities, and dried under a vacuum.

Quality Assurance Workflow: The identity and purity of the synthesized compound must be rigorously validated. A self-validating quality control system is essential for ensuring reproducible results in downstream applications.

Caption: A typical Quality Control (QC) workflow for a chemical reagent.

-

Step 1: Identity Confirmation: Liquid Chromatography-Mass Spectrometry (LC-MS) is used to confirm the molecular weight of the compound, ensuring the correct product has been formed.

-

Step 2: Structural Verification: ¹H NMR (Proton Nuclear Magnetic Resonance) spectroscopy provides a detailed fingerprint of the molecule's structure, confirming the arrangement of atoms and functional groups.

-

Step 3: Purity Assessment: High-Performance Liquid Chromatography (HPLC) is employed to determine the purity of the sample, typically requiring a result of ≥95% for use in sensitive applications.

Applications in Research and Drug Development

The primary value of 1-Quinolin-5-yl-methylamine hydrochloride lies in its role as a versatile intermediate in the synthesis of more complex molecules.[5] The quinoline scaffold is a privileged structure in medicinal chemistry, known to impart a wide range of pharmacological activities, including anti-malarial, anti-bacterial, anti-cancer, and anti-inflammatory properties.[2][5]

Key Application Areas:

-

Scaffold for Novel Therapeutics: It serves as a foundational piece for creating new drugs targeting neurological disorders and cancers.[5]

-

Fragment-Based Drug Design: The molecule can be used as a starting fragment for elaboration into more potent and selective inhibitors of various enzyme targets.

-

Protein Degrader Building Blocks: This compound is listed as a building block for protein degraders, suggesting its use in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) or molecular glues, which are cutting-edge therapeutic modalities.[3]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Quinoline: A versatile heterocyclic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. achmem.com [achmem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. scbt.com [scbt.com]

- 7. 1-Quinolin-5-yl-methylamine hydrochloride [myskinrecipes.com]

- 8. Quinolin-5-yl-methylamine | CAS 58123-57-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 9. 2abiotech.net [2abiotech.net]

- 10. usbio.net [usbio.net]

- 11. CAS 593-51-1: Methylamine hydrochloride | CymitQuimica [cymitquimica.com]

- 12. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of 1-Quinolin-5-yl-methylamine Hydrochloride: Strategies and Methodologies for a Key Pharmaceutical Building Block

Abstract

1-Quinolin-5-yl-methylamine and its hydrochloride salt are pivotal intermediates in medicinal chemistry and drug discovery.[1] As a versatile scaffold, this compound serves as a foundational building block for a range of bioactive molecules, including agents targeted for neuropharmacological and oncological research.[1][2] This guide provides an in-depth examination of the prevalent synthetic strategies for preparing 1-Quinolin-5-yl-methylamine hydrochloride, with a focus on practical, field-proven methodologies. We will dissect two primary synthetic routes, detailing the underlying reaction mechanisms, explaining the rationale behind procedural choices, and providing step-by-step protocols suitable for a research and development laboratory setting.

Introduction and Strategic Overview

The quinoline moiety is a privileged scaffold in pharmaceutical sciences, appearing in numerous natural products and synthetic drugs.[3][4] The specific substitution pattern of 1-Quinolin-5-yl-methylamine, with an aminomethyl group at the C5 position, offers a critical vector for molecular elaboration, enabling chemists to explore structure-activity relationships (SAR) by introducing diverse functionalities.

The synthesis of this target molecule can be approached from several distinct precursors. The selection of a specific route often depends on the availability of starting materials, scalability requirements, and tolerance for certain reagent classes. Two of the most logical and widely applicable strategies commence from either Quinoline-5-carbaldehyde or 5-Cyanoquinoline .

-

Route A: Reductive Amination of Quinoline-5-carbaldehyde. This is arguably the most direct and efficient pathway. It involves the formation of an imine intermediate from the aldehyde, followed by its immediate reduction to the primary amine. This method is favored for its typically high yields and operational simplicity.[5]

-

Route B: Reduction of 5-Cyanoquinoline. This classical approach leverages the robust reduction of a nitrile functional group to a primary amine. While effective, it often requires more potent reducing agents (e.g., lithium aluminum hydride or high-pressure catalytic hydrogenation) compared to Route A.

This guide will focus principally on Route A, as it represents a more modern, flexible, and often safer approach for laboratory-scale synthesis.

Synthetic Workflow and Key Transformations

The chosen synthetic pathway is a multi-step process beginning with the functionalization of the quinoline core, followed by the key transformation to install the aminomethyl group, and concluding with the formation of the stable hydrochloride salt.

Caption: Overall synthetic workflow from quinoline to the target hydrochloride salt.

Detailed Experimental Protocols

Part A: Synthesis of Quinoline-5-carbaldehyde (Precursor)

Principle: The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic rings.[6] In this case, quinoline is activated by the electrophilic Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), leading to preferential substitution at the C5 position.[7]

Methodology:

-

Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool a solution of dry DMF (3 equivalents) in dry chloroform to 0°C.

-

Vilsmeier Reagent Formation: Add POCl₃ (3.5 equivalents) dropwise to the cooled DMF solution while maintaining the temperature at 0°C. Stir the resulting mixture for one hour at this temperature to ensure complete formation of the electrophilic chloroiminium salt.

-

Electrophilic Substitution: Add quinoline (1 equivalent) to the reaction mixture. After the addition is complete, slowly warm the mixture to room temperature and then heat to a gentle reflux for 16-20 hours.

-

Work-up and Isolation: Cool the reaction mixture in an ice bath. Carefully quench the reaction by the slow addition of crushed ice. Neutralize the acidic solution to a pH of 6-7 using a saturated aqueous solution of sodium carbonate (Na₂CO₃).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into dichloromethane (DCM) or chloroform (3x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield Quinoline-5-carbaldehyde as a solid.[8]

Part B: Reductive Amination to 1-Quinolin-5-yl-methylamine

Principle: This one-pot reaction proceeds via two key steps. First, the aldehyde reacts with an ammonia source (e.g., ammonium acetate or ammonia in methanol) to form a transient imine or iminium ion. Second, a mild reducing agent, such as sodium borohydride (NaBH₄), is introduced to reduce the C=N double bond to the desired primary amine.[5] The choice of NaBH₄ is strategic; it is selective for the imine over the aldehyde, yet it is reactive enough for the transformation to proceed efficiently under mild conditions.

Caption: Simplified mechanism of the reductive amination process.

Methodology:

-

Reaction Setup: Dissolve Quinoline-5-carbaldehyde (1 equivalent) in methanol (MeOH) in a round-bottom flask. Add ammonium acetate (10 equivalents) or use a saturated solution of ammonia in methanol. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Reduction: Cool the mixture to 0°C in an ice bath. Add sodium borohydride (NaBH₄) (1.5-2.0 equivalents) portion-wise over 30 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.

-

Reaction Monitoring: After the addition, allow the reaction to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

-

Extraction: Add an aqueous solution of sodium hydroxide (e.g., 1M NaOH) to make the solution basic (pH > 10). Extract the aqueous layer with an organic solvent such as ethyl acetate or DCM (3x volumes).

-

Isolation: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude 1-Quinolin-5-yl-methylamine free base, which can be used directly in the next step.

Part C: Formation of 1-Quinolin-5-yl-methylamine Hydrochloride

Principle: The conversion of the free base amine to its hydrochloride salt is a standard procedure to improve the compound's stability, crystallinity, and handling properties.[9] This is achieved by protonating the basic nitrogen atoms of the molecule with a source of anhydrous HCl.

Methodology:

-

Solution Preparation: Dissolve the crude amine free base from Part B in a minimal amount of a suitable solvent, such as methanol or isopropanol.

-

Acidification: To this solution, add a solution of HCl in a non-polar solvent (e.g., 2M HCl in diethyl ether or isopropanol) dropwise with stirring.

-

Precipitation: The hydrochloride salt will typically precipitate out of the solution as a solid. Continue adding the HCl solution until no further precipitation is observed.

-

Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any non-polar impurities.

-

Drying: Dry the resulting solid under vacuum to yield 1-Quinolin-5-yl-methylamine hydrochloride as an off-white to yellow crystalline solid.[1]

Product Characterization and Data

The identity and purity of the final product must be confirmed by standard analytical techniques.

| Parameter | Description |

| Appearance | Off-white to light yellow crystalline solid[1] |

| Molecular Formula | C₁₀H₁₀N₂ · xHCl (typically dihydrochloride)[1] |

| Molecular Weight | 158.20 g/mol (free base)[10][11]; 231.12 g/mol (dihydrochloride)[1] |

| ¹H NMR | Expected signals for aromatic quinoline protons, a singlet for the benzylic CH₂ group, and a broad singlet for the NH₃⁺ protons. |

| ¹³C NMR | Expected signals for the 9 aromatic carbons of the quinoline ring and one aliphatic carbon for the CH₂ group. |

| Mass Spec (ESI+) | Expected [M+H]⁺ peak at m/z = 159.09 for the free base. |

Safety and Handling Considerations

-

Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Sodium borohydride (NaBH₄): Flammable solid that reacts with water and acids to produce flammable hydrogen gas.

-

Hydrochloric Acid (HCl) solutions: Corrosive. Avoid inhalation of vapors and contact with skin.

Conclusion

The synthesis of 1-Quinolin-5-yl-methylamine hydrochloride is a well-established process crucial for advancing pharmaceutical research. The reductive amination of Quinoline-5-carbaldehyde stands out as a highly efficient and reliable method, offering good yields and operational simplicity. By understanding the mechanisms and rationale behind each step, from precursor synthesis to final salt formation, researchers can confidently and safely produce this valuable chemical intermediate for application in drug discovery and development programs.

References

-

Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. MDPI. [Link]

-

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. [Link]

-

Synthesis of some new analogs of quinoline containing imine bond form the initial composition of aniline. Journal of Chemical and Pharmaceutical Research. [Link]

-

Recent Progress in the Synthesis of Quinolines. PubMed. [Link]

-

Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. ResearchGate. [Link]

-

Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. MDPI. [Link]

-

Synthesis of aminoquinolines 5a–x in two steps. ResearchGate. [Link]

-

Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. [Link]

-

Synthesis of quinolines. Organic Chemistry Portal. [Link]

- Method and process for synthesizing and producing deuterated methylamine and salts thereof.

-

(Quinolin-5-yl)methanamine | C10H10N2. PubChem. [Link]

-

Methylamine Hydrochloride. Organic Syntheses Procedure. [Link]

-

Scheme 3. (a) Amidation of quinoline-8-carbaldehyde. (b) Oxidative... ResearchGate. [Link]

-

(PDF) Recent Progress in the Synthesis of Quinolines. ResearchGate. [Link]

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

-

Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective. National Institutes of Health (NIH). [Link]

-

5-Position-selective C–H trifluoromethylation of 8-aminoquinoline derivatives. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. Green Chemistry (RSC Publishing). [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Progress in the Synthesis of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. mdpi.com [mdpi.com]

- 7. jocpr.com [jocpr.com]

- 8. Quinoline-5-carbaldehyde | 22934-41-4 [sigmaaldrich.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. scbt.com [scbt.com]

- 11. (Quinolin-5-yl)methanamine | C10H10N2 | CID 12018693 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Quinolin-5-yl-methylamine hydrochloride: A Privileged Scaffold in Modern Drug Discovery

Foreword: The Quinoline Moiety - A Cornerstone of Medicinal Chemistry

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in the edifice of medicinal chemistry. Its presence in a multitude of natural products and synthetic bioactive compounds underscores its significance as a "privileged structure".[1][2] From the historical antimalarial quinine to modern targeted cancer therapies, quinoline derivatives have consistently demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2] This guide focuses on a particularly valuable building block, 1-Quinolin-5-yl-methylamine hydrochloride, providing researchers, scientists, and drug development professionals with a comprehensive technical overview of its synthesis, properties, and applications, grounded in field-proven insights and methodologies.

Physicochemical Properties and Characterization

1-Quinolin-5-yl-methylamine hydrochloride is the salt form of the free base, (quinolin-5-yl)methanamine. The hydrochloride salt is often preferred in research and development due to its improved stability and solubility in aqueous media.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁ClN₂ | [3] |

| Molecular Weight | 194.66 g/mol | [3] |

| CAS Number | 1187931-81-2 | [3] |

| Appearance | White to off-white crystalline powder | [4] |

| Solubility | Soluble in water and polar organic solvents | |

| Storage | Store in a cool, dry, and well-ventilated area | [4] |

Synthesis of 1-Quinolin-5-yl-methylamine hydrochloride: A Step-by-Step Protocol

The synthesis of 1-Quinolin-5-yl-methylamine hydrochloride is typically achieved through a two-step process: the formation of the free amine via the Leuckart reaction, followed by conversion to the hydrochloride salt.

Step 1: Synthesis of (Quinolin-5-yl)methanamine (Free Base) via the Leuckart Reaction

The Leuckart reaction is a classic method for the reductive amination of aldehydes or ketones using ammonium formate or formamide as both the nitrogen source and the reducing agent.[5] This reaction is particularly well-suited for the conversion of 5-formylquinoline to the corresponding primary amine.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5-formylquinoline (1 equivalent) and ammonium formate (excess, typically 3-5 equivalents).

-

Heating: Heat the reaction mixture to a temperature of 160-180°C. The reaction is typically monitored by Thin Layer Chromatography (TLC) to track the consumption of the starting material.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Add a strong base, such as a concentrated solution of sodium hydroxide (NaOH), to hydrolyze the intermediate formamide and liberate the free amine.

-

Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (quinolin-5-yl)methanamine. The crude product can be further purified by column chromatography on silica gel.

Caption: Leuckart reaction workflow for the synthesis of (Quinolin-5-yl)methanamine.

Step 2: Formation of the Hydrochloride Salt

The purified free amine is then converted to its hydrochloride salt to improve its handling and stability.

-

Dissolution: Dissolve the purified (quinolin-5-yl)methanamine in a suitable anhydrous organic solvent, such as diethyl ether or ethanol.[6]

-

Acidification: Slowly add a solution of hydrochloric acid in an anhydrous solvent (e.g., HCl in diethyl ether or dioxane) to the amine solution with stirring.[6]

-

Precipitation: The hydrochloride salt will precipitate out of the solution.

-

Isolation: Collect the precipitate by filtration, wash with a small amount of the anhydrous solvent, and dry under vacuum to yield 1-Quinolin-5-yl-methylamine hydrochloride.

Caption: Workflow for the conversion of the free amine to its hydrochloride salt.

Applications in Drug Discovery and Development

1-Quinolin-5-yl-methylamine hydrochloride serves as a versatile scaffold for the synthesis of a wide array of bioactive molecules, particularly in the realm of oncology.[4] The primary amine handle allows for facile derivatization, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties.

Anticancer Activity of Quinoline Derivatives

Quinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.[7]

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a key target for anticancer drugs.[7] Several quinoline-based compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[8]

Caption: Mechanism of action of tubulin polymerization inhibitors.

Kinases are a class of enzymes that play a crucial role in cell signaling pathways.[9] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Quinoline-based compounds have been developed as potent inhibitors of various kinases involved in cancer progression.[9]

Representative Anticancer Activity of Quinoline Derivatives

The following table summarizes the in vitro anticancer activity of representative quinoline derivatives against various human cancer cell lines, as reported in the literature.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Quinoline-5-sulfonamides | C-32 (Amelanotic Melanoma) | Comparable to Cisplatin | [10][11] |

| Quinoline-5-sulfonamides | MDA-MB-231 (Breast Adenocarcinoma) | Comparable to Doxorubicin | [10][11] |

| Quinoline-5-sulfonamides | A549 (Lung Adenocarcinoma) | Comparable to Cisplatin | [10][11] |

| 2-Aryl-4,6-disubstituted quinolines | HePG-2 (Liver) | 5.6 - 19.2 | [12] |

| 2-Aryl-4,6-disubstituted quinolines | HCT-116 (Colon) | 5.6 - 19.2 | [12] |

| 2-Aryl-4,6-disubstituted quinolines | MCF-7 (Breast) | 5.6 - 19.2 | [12] |

Key Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[13]

-

Compound Treatment: Prepare serial dilutions of the test compounds in complete cell culture medium. Add 100 µL of the medium containing the test compounds at various concentrations to the wells. Include vehicle and untreated controls.[13]

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.[13]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[3]

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[3]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[3]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Caption: Step-by-step workflow of the MTT assay for cytotoxicity assessment.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of compounds on the polymerization of tubulin into microtubules by monitoring the change in light scattering.[15]

-

Reagent Preparation: Prepare tubulin stock solution, GTP solution, and polymerization buffer.

-

Reaction Setup: In a 96-well plate, combine the polymerization buffer, GTP, and the test compound at various concentrations.

-

Initiation of Polymerization: Add the tubulin stock solution to each well to initiate polymerization.

-

Monitoring Polymerization: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the absorbance at 340 nm every 30 seconds for 60-90 minutes.[15]

-

Data Analysis: Plot the change in absorbance over time to generate polymerization curves. Compare the curves of treated samples to the control to determine the inhibitory effect of the compound.

Conclusion and Future Perspectives

1-Quinolin-5-yl-methylamine hydrochloride is a valuable and versatile building block in the synthesis of novel therapeutic agents. Its straightforward synthesis and the amenability of its primary amine functionality to a wide range of chemical transformations make it an attractive starting point for the development of compound libraries for high-throughput screening. The demonstrated anticancer potential of quinoline derivatives, particularly as inhibitors of tubulin polymerization and protein kinases, highlights the continued importance of this scaffold in oncology drug discovery. Future research will likely focus on the development of more selective and potent quinoline-based inhibitors, as well as the exploration of their therapeutic potential in other disease areas. The robust and well-established experimental protocols outlined in this guide provide a solid foundation for researchers to further investigate the pharmacological promise of this privileged heterocyclic motif.

References

- 1. researchgate.net [researchgate.net]

- 2. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 8. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. interchim.fr [interchim.fr]

Unlocking Therapeutic Potential: 1-Quinolin-5-yl-methylamine Hydrochloride as a Privileged Scaffold in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

1-Quinolin-5-yl-methylamine hydrochloride has emerged not as a standalone therapeutic agent with a defined mechanism of action, but as a pivotal structural motif and versatile building block in medicinal chemistry. Its significance lies in providing a robust scaffold for the synthesis of a diverse array of bioactive molecules. This technical guide delves into the utility of this compound as a foundational element in the development of novel therapeutics, particularly in the realms of neuropharmacology and oncology. We will explore the mechanistic diversity of quinoline derivatives that can be accessed from this key intermediate, discuss strategic considerations for library design and screening, and provide exemplary protocols for the synthesis and evaluation of potential drug candidates. This document serves as a comprehensive resource for researchers aiming to leverage the therapeutic potential inherent in the quinoline core.

The Quinoline Scaffold: A Cornerstone of Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a prominent heterocyclic scaffold found in numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1] Its rigid, planar structure and the presence of a nitrogen atom provide unique electronic and steric properties that facilitate interactions with various biological targets. Quinoline derivatives have been successfully developed into drugs for a range of diseases, including cancer, malaria, and inflammatory conditions.[1][2]

1-Quinolin-5-yl-methylamine hydrochloride represents a strategically important starting material for accessing a specific chemical space within the broader class of quinoline-based compounds. The primary amine at the 5-position of the quinoline nucleus offers a versatile handle for a variety of chemical transformations, allowing for the systematic elaboration of the core structure to generate libraries of novel compounds for biological screening.

Mechanistic Plasticity of Quinoline Derivatives Accessible from 1-Quinolin-5-yl-methylamine Hydrochloride

While 1-Quinolin-5-yl-methylamine hydrochloride itself is not recognized for a specific biological mechanism, its derivatives have been shown to modulate a wide range of cellular processes. The following sections highlight key mechanisms of action that can be targeted through synthetic modifications of this scaffold.

Targeting Protein Kinases in Oncology

The quinoline scaffold is a well-established pharmacophore in the design of protein kinase inhibitors. Many kinase inhibitors feature a heterocyclic core that occupies the adenine-binding pocket of the enzyme's active site. The nitrogen atom of the quinoline ring can form a crucial hydrogen bond with the hinge region of the kinase, a key interaction for potent inhibition.

Derivatives of 1-Quinolin-5-yl-methylamine can be readily synthesized to explore this target class. For instance, acylation or sulfonylation of the primary amine can introduce functionalities that interact with other regions of the ATP-binding pocket, thereby enhancing potency and selectivity.

Hypothetical Signaling Pathway Modulation:

Caption: Hypothetical inhibition of a kinase signaling pathway by a quinoline derivative.

| Quinoline Derivative Class | Mechanism of Action | Therapeutic Target Example |

| Anilinoquinolines | ATP-competitive kinase inhibition | Epidermal Growth Factor Receptor (EGFR) |

| Quinoline-carboxamides | Allosteric kinase inhibition | Mitogen-activated protein kinase (MEK) |

| Furoquinolines | Topoisomerase I inhibition | DNA replication machinery |

Modulation of Neurological Targets

The quinoline core is also a privileged scaffold in neuropharmacology. The structural rigidity and potential for diverse functionalization make it suitable for interacting with the complex binding pockets of G-protein coupled receptors (GPCRs) and ion channels.

Starting from 1-Quinolin-5-yl-methylamine hydrochloride, medicinal chemists can synthesize derivatives with potential activity at various neurological targets. For example, the primary amine can be reacted with different aldehydes to form Schiff bases, which can then be reduced to secondary amines, introducing a wide range of substituents to probe structure-activity relationships at dopamine or serotonin receptors.

Experimental Workflow for Neurological Target Screening:

Caption: A typical workflow for identifying neurologically active quinoline derivatives.

Experimental Protocols

General Procedure for the Synthesis of N-Aryl/Alkyl-1-(quinolin-5-yl)methanamines

This protocol describes a general method for the derivatization of the primary amine of 1-Quinolin-5-yl-methylamine hydrochloride via reductive amination.

Materials:

-

1-Quinolin-5-yl-methylamine hydrochloride

-

Aldehyde or ketone of choice

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Acetic acid (glacial)

-

Saturated sodium bicarbonate solution

-

Magnesium sulfate (anhydrous)

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

To a solution of 1-Quinolin-5-yl-methylamine hydrochloride (1.0 eq) in DCE, add the desired aldehyde or ketone (1.1 eq) and a catalytic amount of acetic acid.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

-